molecular formula C22H24N2O5 B11309661 6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309661
M. Wt: 396.4 g/mol
InChI Key: MMOHIRTYRAADRK-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a furan ring, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one: Shares a similar chromene core but differs in the substituents attached.

    2-(furan-2-yl)-2-morpholin-4-yl-ethylamine: Contains the furan and morpholine moieties but lacks the chromene core.

Uniqueness

6-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, furan ring, and morpholine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

6-ethyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-2-15-5-6-19-16(12-15)18(25)13-21(29-19)22(26)23-14-17(20-4-3-9-28-20)24-7-10-27-11-8-24/h3-6,9,12-13,17H,2,7-8,10-11,14H2,1H3,(H,23,26)

InChI Key

MMOHIRTYRAADRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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